Monopril - 88889-14-9

Monopril

Catalog Number: EVT-268662
CAS Number: 88889-14-9
Molecular Formula: C30H45NNaO7P
Molecular Weight: 585.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fosinopril Sodium is a synthetic compound primarily recognized for its role in scientific research exploring cardiovascular and renal physiology and pathology. [] It falls under the classification of Angiotensin-Converting Enzyme (ACE) inhibitors. [] In a research setting, Fosinopril Sodium serves as a valuable tool to investigate the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade crucial for regulating blood pressure and fluid balance. []

Synthesis Analysis

A key step in the synthesis of Fosinopril Sodium involves a trimethylsilyl-modified Arbuzov reaction. [] This reaction utilizes a specific addition sequence to manage the exothermic nature of the reaction, which is further complicated by a reflux temperature that changes with reagent conversion. [] The process necessitates careful thermal control to facilitate product crystallization without an intermediate oil dispersion stage. [] This method achieves a high yield (82%) of Fosinopril Sodium with high purity (99.9%). []

Mechanism of Action

Fosinopril Sodium, as an ACE inhibitor, primarily functions by inhibiting the conversion of angiotensin I to angiotensin II. [, ] This inhibition disrupts the RAAS cascade, ultimately leading to vasodilation, a decrease in aldosterone secretion, and reduced sodium and water retention, thereby lowering blood pressure. [, , , , , , , , , , , , , , , ]

Applications
  • Hypertension Research: Fosinopril Sodium is extensively used to investigate the mechanisms of hypertension and evaluate its effects on cardiovascular remodeling. [, , , , , , ] Studies have explored its efficacy in various hypertension models, including spontaneously hypertensive rats (SHR). [, ]

  • Diabetic Nephropathy Research: Fosinopril Sodium plays a crucial role in research focused on understanding and mitigating diabetic nephropathy. [, , , , ] Studies investigate its impact on biomarkers, renal function, and potential protective mechanisms in diabetic animal models. [, , ]

  • Renal Fibrosis Research: Research utilizes Fosinopril Sodium to explore its potential in mitigating renal fibrosis, a pathological process contributing to chronic kidney disease. [, , , , , , , ] Studies examine its effects on cellular processes like epithelial-mesenchymal transition (EMT) and the expression of fibrosis-related factors in models of renal injury. [, , , , , , ]

  • Cardiovascular Remodeling Research: Research utilizes Fosinopril Sodium to investigate its influence on cardiovascular remodeling, a process involving structural and functional changes in the heart and blood vessels. [, , , ]

  • Heart Failure Research: Fosinopril Sodium is employed in research exploring its effects on heart failure, particularly in the context of cor pulmonale and congestive heart failure. [, , ] Studies evaluate its impact on cardiac function, hemodynamics, and potential benefits in managing heart failure in animal models. [, ]

Losartan Potassium

  • Compound Description: Losartan Potassium is an angiotensin II receptor blocker (ARB) commonly used to treat hypertension and diabetic nephropathy. It acts by blocking the binding of angiotensin II to its receptor, thereby inhibiting vasoconstriction and reducing blood pressure [, , , ].
  • Relevance: Losartan Potassium and Monopril (Fosinopril Sodium) share similar therapeutic applications, targeting the renin-angiotensin-aldosterone system (RAAS) to manage hypertension and renal complications. While Monopril inhibits the angiotensin-converting enzyme (ACE), Losartan Potassium directly blocks angiotensin II receptors. Both medications have been investigated for their potential in combination therapy for enhanced efficacy in treating diabetic nephropathy [, , ].

Valsartan

  • Compound Description: Valsartan is another angiotensin II receptor blocker (ARB) used to manage hypertension and reduce cardiovascular risk. It exhibits similar mechanisms of action to Losartan Potassium by blocking angiotensin II receptors [].
  • Relevance: Similar to Losartan Potassium, Valsartan and Monopril (Fosinopril Sodium) target the RAAS pathway, but through different mechanisms. Valsartan's structural dissimilarity to Monopril lies in its distinct ARB pharmacophore. The research suggests potential benefits in combining these medications for treating diabetic nephropathy [].

Simvastatin

  • Compound Description: Simvastatin belongs to the statin class of drugs, primarily prescribed for lowering cholesterol levels and reducing cardiovascular risks. It works by inhibiting HMG-CoA reductase, an enzyme essential for cholesterol synthesis in the liver [].
  • Relevance: Although structurally unrelated to Monopril (Fosinopril Sodium), Simvastatin's combination with Monopril has demonstrated synergistic effects in managing hypertension and potentially reducing the risk of coronary heart disease []. This highlights the clinical relevance of combining medications with distinct mechanisms to target multiple cardiovascular risk factors.

Qufeng Tongluo Recipe (QFTLR)

  • Compound Description: QFTLR is a traditional Chinese herbal medicine formula used for treating glomerulonephritis, aiming to "dispel wind and remove obstruction in the meridians." []. While its exact composition remains unspecified, the research emphasizes its potential to modulate immune responses and inflammatory pathways relevant to renal diseases [].

Heparin

  • Compound Description: Heparin is an anticoagulant commonly used to prevent and treat blood clots. It exerts its effects by enhancing the activity of antithrombin III, thereby inhibiting the formation of thrombin and other clotting factors [, , , ].
  • Relevance: Although structurally and mechanistically distinct from Monopril (Fosinopril Sodium), Heparin's co-administration with Monopril in specific studies aimed to address potential thrombotic complications associated with cardiovascular events like myocardial infarction. This co-administration highlights the clinical consideration of managing both blood pressure and clotting risks in certain patient populations [, , , ].

Propranolol

  • Compound Description: Propranolol belongs to the beta-blocker class of drugs, primarily used to manage hypertension, arrhythmias, and other cardiovascular conditions. It exerts its effects by blocking the action of adrenaline and noradrenaline on beta-adrenergic receptors, thereby reducing heart rate and blood pressure [, , , ].
  • Relevance: While structurally and mechanistically different from Monopril (Fosinopril Sodium), Propranolol's inclusion in studies involving Monopril aimed to achieve synergistic blood pressure control and manage other cardiovascular symptoms, showcasing a multi-drug approach to address complex cardiovascular conditions [, , , ].

Methylase (Tenecteplase)

  • Compound Description: Tenecteplase, a tissue plasminogen activator (tPA), is a thrombolytic drug used to dissolve blood clots in acute myocardial infarction. It works by converting plasminogen to plasmin, an enzyme that breaks down fibrin, a key component of blood clots [].
  • Relevance: While structurally and mechanistically distinct from Monopril (Fosinopril Sodium), Tenecteplase's inclusion in conjunction with Monopril in acute coronary syndrome management reflects a combined approach of restoring blood flow (thrombolysis) and managing blood pressure. This strategy highlights the importance of addressing both acute thrombotic events and underlying cardiovascular risk factors [].

Nifedipine

  • Compound Description: Nifedipine belongs to the calcium channel blocker class of drugs, primarily used to treat hypertension and angina. It exerts its effects by blocking calcium channels in the heart and blood vessels, leading to vasodilation and reduced blood pressure [, ].
  • Relevance: While structurally and mechanistically different from Monopril (Fosinopril Sodium), Nifedipine's inclusion in certain studies provides a comparative analysis of its effects on blood pressure and vascular remodeling in relation to Monopril. This comparison allows for a better understanding of the potential advantages and disadvantages of different antihypertensive drug classes [, ].

Kangxianling Prescription

  • Compound Description: Kangxianling Prescription is a traditional Chinese medicine formula with reported benefits in managing diabetic nephropathy. Its specific composition is not provided, but the research suggests potential renoprotective effects, including reducing blood pressure and improving renal function markers [, ].

Cardiotonic Pill

  • Compound Description: The Cardiotonic Pill is a traditional Chinese medicine formula utilized for treating congestive heart failure. Although its precise composition remains undisclosed, the research suggests potential benefits in improving cardiac function markers and alleviating symptoms associated with heart failure [].

Niaoduqing Capsule (NC)

  • Compound Description: NC is a traditional Chinese medicine preparation with reported efficacy against renal fibrosis. While its exact composition is not specified, research suggests its potential to modulate the expression of connective tissue growth factor (CTGF), a key player in fibrosis development [, ].

Moxonidine

  • Compound Description: Moxonidine is a centrally acting alpha-2 adrenergic receptor agonist used to treat hypertension. It works by decreasing sympathetic nervous system activity, thereby reducing heart rate and blood pressure [].

Basic Fibroblast Growth Factor (bFGF)

  • Compound Description: bFGF is a growth factor involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis. In the context of renal fibrosis, bFGF plays a role in promoting fibroblast proliferation and extracellular matrix deposition [].
  • Relevance: bFGF is not a drug but a biological target relevant to Monopril (Fosinopril Sodium)'s renoprotective effects. Research suggests that Monopril, potentially in combination with other RAAS inhibitors, might ameliorate renal fibrosis by downregulating bFGF expression []. Understanding this interplay between Monopril and bFGF signaling could lead to novel therapeutic strategies for chronic kidney disease.

Pravastatin

  • Compound Description: Pravastatin belongs to the statin class of drugs, primarily used to lower cholesterol levels by inhibiting HMG-CoA reductase, an enzyme essential for cholesterol synthesis [].
  • Relevance: While structurally dissimilar to Monopril (Fosinopril Sodium), Pravastatin's combination with Monopril in managing diabetic nephropathy highlights the potential benefits of targeting multiple cardiovascular risk factors. The study suggests that this combined approach might synergistically reduce urinary protein levels and serum endothelin levels, potentially slowing disease progression [].

Semen Persicae

  • Compound Description: Semen Persicae, derived from peach seeds, is a traditional Chinese medicine component with purported anti-inflammatory and anti-fibrotic properties. Its precise mechanism of action remains unclear, but research suggests its potential to modulate inflammatory pathways and reduce fibrosis-related markers [, ].

Centella Asiatica (Gotu Kola)

  • Compound Description: Centella Asiatica is a herb traditionally used in Ayurvedic and Chinese medicine for various ailments, including wound healing and skin conditions. Research suggests its potential anti-fibrotic effects, possibly attributed to its ability to modulate collagen synthesis and inflammatory responses [].

Properties

CAS Number

88889-14-9

Product Name

Monopril

IUPAC Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate

Molecular Formula

C30H45NNaO7P

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30?,39?;/m1./s1

InChI Key

TVTJZMHAIQQZTL-HREVRLCXSA-M

SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Dynacil
Fosenopril
Fosinil
Fosinopril
Fosinopril Sodium
Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer
Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer
Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer
Fosinorm
Fositens
Fozitec
Hiperlex
Monopril
Newace
Sodium, Fosinopril
SQ 28,555
SQ 28555
SQ-28,555
SQ-28555
SQ28,555
SQ28555
Staril
Tenso Stop
Tensocardil

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Isomeric SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.